molecular formula C9H11N5O3 B1678102 Primapterin CAS No. 2582-88-9

Primapterin

Cat. No. B1678102
CAS RN: 2582-88-9
M. Wt: 237.22 g/mol
InChI Key: LNXRKRFGNHXANN-UHFFFAOYSA-N
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Description

Synthesis Analysis

A new regiospecific synthesis of anapterin and primapterin has been reported . The exact metabolic origin of primapterin and anapterin is still obscure .


Molecular Structure Analysis

Primapterin is a member of the class of biopterins that consists of pterin bearing amino, oxo and 1,2-dihydroxypropyl substituents at positions 2, 4 and 7 respectively .


Chemical Reactions Analysis

Primapterin is formed from biopterin by an isomerization reaction . The 6-substituted pterin to 7-substituted pterin conversion occurs in the absence of pterin-4a-carbinolamine dehydratase and is shown to be a nonenzymatic process .


Physical And Chemical Properties Analysis

Primapterin is a liquid with a boiling point of 502.6±53.0 °C (Predicted) and a density of 1.86±0.1 g/cm3 (Predicted) . It is soluble in aqueous acid .

Scientific Research Applications

Primapterinuria

Primapterin (7-iso-biopterin) is a new pterin metabolite found recently in the urine of a child with mild hyperphenylalaninaemia . Besides primapterin, two other new 7-substituted pterins, namely 6-oxo-primapterin and anapterin (7-iso-neopterin), were also found in the patient’s urine . This condition is known as Primapterinuria .

Diagnosis of Tetrahydrobiopterin (BH4) Deficiencies

Primapterin measurement in urine is only elevated in PCDD . Therefore, it can be used in the diagnostic flowchart for differential diagnosis of BH4 deficiencies with and without HPA .

Research in Inherited Metabolic Disease

Primapterin is involved in studies related to inherited metabolic diseases . The exact metabolic origin of primapterin and anapterin is still obscure , which makes it a subject of interest in this field.

Neurotransmitter Metabolite Studies

In both patients diagnosed with Primapterinuria, the cerebrospinal fluid (CSF) neurotransmitter metabolites, 5-hydroxyindoleacetic acid and homovanillic acid were in the normal range . This suggests that Primapterin might not affect the levels of these neurotransmitter metabolites.

Phenylketonuria Research

Primapterin has been identified in a patient with hyperphenylalaninaemia . This suggests a potential role of Primapterin in the research of Phenylketonuria, a genetic disorder that increases the levels of a substance called phenylalanine in the blood.

Scientific Research Supply

Primapterin is available for scientific research . It can be procured from suppliers like MilliporeSigma for use in various laboratory experiments and research studies.

Safety and Hazards

The safety data sheet for Primapterin indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Primapterin, also known as 7-iso-biopterin, is a pterin metabolite . The primary targets of Primapterin are the aromatic amino acid hydroxylases, which include phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH) . These enzymes play a crucial role in the synthesis of monoamines such as dopamine, serotonin, norepinephrine, and epinephrine .

Mode of Action

It is known to be involved in the biosynthesis and regeneration of tetrahydrobiopterin (bh4), an essential cofactor of the aromatic amino acid hydroxylases . A disturbance in BH4 metabolism, such as that caused by Primapterin, results in a severe depletion of all monoamine neurotransmitters .

Biochemical Pathways

Primapterin affects the biochemical pathways related to the synthesis of monoamine neurotransmitters. It interferes with the biosynthesis and regeneration of BH4, leading to insufficient synthesis of the monoamine neurotransmitters dopamine and serotonin . This disturbance in BH4 metabolism impacts the function of key enzymes like TH and TPH, which are crucial for the synthesis of dopamine, serotonin, norepinephrine, and epinephrine .

Result of Action

The action of Primapterin leads to a significant depletion of monoamine neurotransmitters due to a disturbance in BH4 metabolism . This can result in conditions like hyperphenylalaninemia . Early supplementation of neurotransmitter precursors and appropriate treatment can lead to significant improvement of motor and cognitive function .

properties

IUPAC Name

2-amino-7-(1,2-dihydroxypropyl)-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h2-3,6,15-16H,1H3,(H3,10,12,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXRKRFGNHXANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CN=C2C(=O)NC(=NC2=N1)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862990
Record name 2-Amino-7-(1,2-dihydroxypropyl)pteridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Primapterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

2582-88-9
Record name 4(1H)-Pteridinone, 2-amino-7-(1,2-dihydroxypropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2582-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Primapterin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002582889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Primapterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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